

Omaveloxolone: A Deep Dive into its Impact on Mitochondrial Biogenesis and Function

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Omaveloxolone (brand name SKYCLARYS®) is a novel, orally bioavailable, semi-synthetic triterpenoid designed to target the intricate cellular machinery governing mitochondrial function and antioxidant defense. This document provides a comprehensive technical overview of omaveloxolone's mechanism of action, with a particular focus on its profound effects on mitochondrial biogenesis and function. Through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, omaveloxolone orchestrates a multi-faceted response that mitigates oxidative stress, enhances mitochondrial respiration, and promotes the generation of new mitochondria. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of omaveloxolone's molecular and cellular effects, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.

Mechanism of Action: The Nrf2-KEAP1 Axis

Omaveloxolone's primary mechanism of action revolves around the activation of Nrf2, a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1]



Omaveloxolone disrupts this interaction by binding to a specific cysteine residue (C151) on Keap1.[1] This covalent modification induces a conformational change in Keap1, thereby inhibiting its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[1][3]

The downstream effects of Nrf2 activation are extensive and include:

- Upregulation of Antioxidant Enzymes: Increased expression of enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and sulfiredoxin 1 (SRXN1) that directly neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[1][3][4]
- Enhancement of Glutathione Homeostasis: Increased synthesis and regeneration of glutathione (GSH), a critical intracellular antioxidant, through the upregulation of genes like glutamate-cysteine ligase (GCL) and glutathione reductase (GSR).[3][5]
- Modulation of Inflammation: Inhibition of the pro-inflammatory NF-kB signaling pathway, leading to a reduction in the expression of inflammatory cytokines.[6][7]
- Improvement of Mitochondrial Function: Restoration of mitochondrial homeostasis through multiple mechanisms, including the promotion of mitochondrial biogenesis, enhancement of the electron transport chain (ETC) function, and increased ATP production.[1][8]

Omaveloxolone-mediated activation of the Nrf2 signaling pathway.

Impact on Mitochondrial Biogenesis and Function

Mitochondrial dysfunction is a central pathological feature in many neurodegenerative and metabolic diseases, including Friedreich's ataxia, for which **omaveloxolone** is approved.[2][9] This dysfunction manifests as impaired energy production, increased oxidative stress, and a decline in the overall number and quality of mitochondria. **Omaveloxolone** has been shown to counteract these deficits by promoting mitochondrial biogenesis and improving mitochondrial function.

Enhanced Mitochondrial Biogenesis





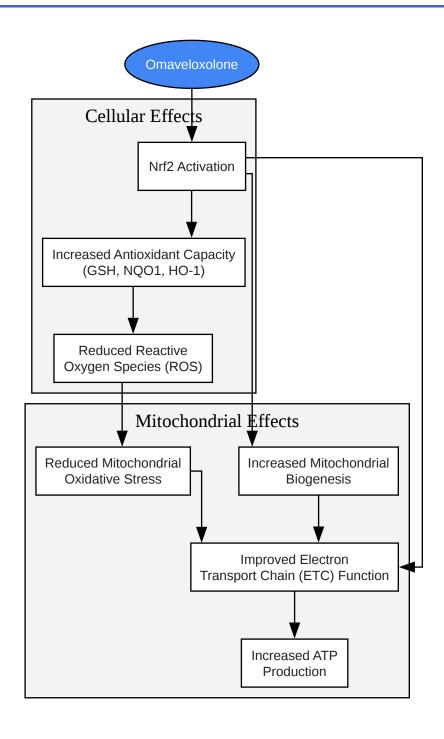


Nrf2 activation has been linked to the induction of mitochondrial biogenesis, the process of generating new mitochondria. [6][10] This is, in part, mediated by the upregulation of key regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- 1α). While direct upregulation of PGC- 1α by **omaveloxolone** is still under investigation, the observed increases in mitochondrial mass and mtDNA content in **omaveloxolone**-treated cells strongly support its role in promoting mitochondrial biogenesis. [11]

Improved Mitochondrial Respiration and Bioenergetics

Preclinical studies have demonstrated that **omaveloxolone** can significantly improve mitochondrial respiratory function. In cellular models of Friedreich's ataxia, **omaveloxolone** treatment led to a dose-dependent improvement in multiple parameters of mitochondrial function, including spare respiratory capacity and maximal respiration.[12] Furthermore, studies in cultured primary fibroblasts from patients with various mitochondrial diseases showed that **omaveloxolone** improved mitochondrial bioenergetics, including mitochondrial mass and energy status.[11] In some cell lines, it also positively impacted oxygen consumption rates.[11] In a rodent model of epilepsy, **omaveloxolone** treatment increased ATP levels, indicating enhanced energy production.[13]





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Omaveloxolone's multifaceted effects on mitochondrial health.

Quantitative Data from Preclinical and Clinical Studies



The therapeutic potential of **omaveloxolone** is supported by a growing body of quantitative data from both preclinical models and human clinical trials.

Preclinical Data

| Parameter | Model | Treatment | Result | Reference |
|--|---|---|---|-----------|
| Reactive Oxygen Species (ROS) | IL-1β-treated chondrocytes | 10 and 25 nM omaveloxolone | Significantly prevented ROS production | [14] |
| Superoxide Dismutase (SOD) Levels | IL-1β-treated chondrocytes | 10 and 25 nM omaveloxolone | Significantly increased SOD levels | [14] |
| Malondialdehyde (MDA) Levels | IL-1β-treated chondrocytes | 10 and 25 nM omaveloxolone | Significantly reduced MDA levels | [14] |
| Glutathione (GSH) Levels | Kainic acid mouse model of epilepsy | Omaveloxolone | Significantly and dose-dependently increased | [13] |
| ATP Levels | Kainic acid mouse model of epilepsy | Omaveloxolone | Significantly and dose-dependently increased | [13] |
| Nrf2 Target Gene Expression (NQO1, SRXN1, FTH1) | STAM mouse model of NASH | 3 and 10 mg/kg/d omaveloxolone | Significant, dose- dependent increases in liver | [4] |
| Nrf2 Target Gene Expression (NQO1, SRXN1, TXNRD1, GSR, AKR1C1) | Cynomolgus monkeys | 10, 30, and 100 mg/kg/day omaveloxolone | Significant, dose- dependent induction in liver and lung | [5] |



Clinical Data (MOXIe Trial - NCT02255435)

The efficacy and safety of **omaveloxolone** in patients with Friedreich's ataxia were primarily evaluated in the MOXIe trial.

| Parameter | Population | Treatment | Result | p-value | Reference |
|---|--|---|------------------------------|---------|-----------|
| Change in mFARS from Baseline at Week 48 | Full Analysis Set (n=82, excluding severe pes cavus) | 150 mg omaveloxolon e vs. Placebo | -2.41 point difference | 0.01 | [11] |
| Change in mFARS from Baseline at Week 48 | All- Randomized Population (n=103) | 150 mg omaveloxolon e vs. Placebo | -1.93 point difference | 0.03 | [11] |
| Change in mFARS from Baseline at Week 48 | Omaveloxolo ne Group (n=40) | 150 mg omaveloxolon e | -1.55 ± 0.69 | [2][8] | |
| Change in mFARS from Baseline at Week 48 | Placebo Group (n=42) | Placebo | +0.85 ± 0.64 | [2][8] | |
| mFARS Progression at Year 3 | MOXIe Extension vs. Matched FACOMS cohort | Omaveloxolo ne vs. Untreated | 3.0 points vs. 6.6 points | 0.0001 | [10] |

Adverse Events in the MOXIe Trial (Part 2)



| Adverse Event (≥10% in Omaveloxolone Group & ≥5% > Placebo) | Omaveloxolone (n=51) | Placebo (n=52) |
|---|----------------------|----------------|
| Alanine aminotransferase increase | 20 (39%) | 5 (10%) |
| Headache | 20 (39%) | 12 (23%) |
| Nausea | 18 (35%) | 9 (17%) |
| Aspartate aminotransferase increase | 15 (29%) | 3 (6%) |
| Fatigue | 14 (27%) | 8 (15%) |
| Diarrhea | 11 (22%) | 7 (13%) |
| Oropharyngeal pain | 8 (16%) | 3 (6%) |
| Muscle spasm | 7 (14%) | 2 (4%) |
| Back pain | 6 (12%) | 2 (4%) |
| Influenza | 6 (12%) | 1 (2%) |
| Decreased appetite | 6 (12%) | 1 (2%) |

Note: Most treatment-emergent adverse events were mild to moderate in severity and occurred more frequently in the first 12 weeks of treatment.[12]

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the effects of **omaveloxolone**.

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

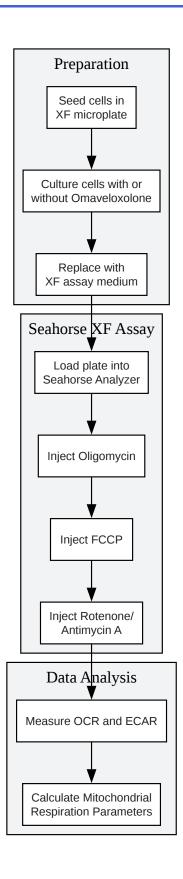
The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in



live cells.

- Cell Culture: Cells of interest (e.g., patient-derived fibroblasts, specific cell lines) are seeded
 in a Seahorse XF cell culture microplate.
- Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized lowbuffered XF assay medium.
- Instrument Calibration: The Seahorse XF Analyzer is calibrated using a calibrant solution.
- Mito Stress Test: A series of drugs that modulate the electron transport chain are sequentially injected to measure key parameters of mitochondrial respiration:
 - Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.
 - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
 - Rotenone/Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Data Analysis: The software calculates basal respiration, ATP production, maximal respiration, spare respiratory capacity, and proton leak.





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General workflow for a Seahorse XF Mito Stress Test.



Nrf2 Activation Assays

This method quantifies the mRNA expression levels of Nrf2 target genes.

- Cell Treatment: Cells are treated with omaveloxolone or a vehicle control for a specified time.
- RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
- cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.
- qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for Nrf2 target genes (e.g., NQO1, GCLC, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

This assay measures the binding of activated Nrf2 from nuclear extracts to its consensus DNA binding site.

- Nuclear Extract Preparation: Cells are treated with omaveloxolone, and nuclear proteins are extracted.
- Binding Assay: The nuclear extracts are incubated in a microplate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
- Detection: A primary antibody specific to the DNA-bound form of Nrf2 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Signal Measurement: A colorimetric substrate is added, and the absorbance is measured at 450 nm. The signal intensity is proportional to the amount of activated Nrf2.

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA



2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye used to measure intracellular ROS.

- Cell Loading: Cells are incubated with DCFH-DA, which diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent DCFH.
- Treatment: Cells are then treated with **omaveloxolone** or a positive control (e.g., H₂O₂) to induce or inhibit ROS production.
- Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- Detection: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

Assessment of Mitochondrial Membrane Potential (MMP) using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential.

- Cell Staining: Live cells are incubated with TMRE, which selectively enters and accumulates in the mitochondria of healthy cells.
- Treatment: Cells can be pre-treated with omaveloxolone to assess its protective effects on MMP. A depolarizing agent like FCCP is often used as a positive control.
- Imaging/Quantification: The fluorescence intensity of TMRE is measured using fluorescence microscopy or flow cytometry. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

Conclusion

Omaveloxolone represents a significant advancement in the therapeutic landscape for diseases characterized by mitochondrial dysfunction and oxidative stress. Its ability to potently activate the Nrf2 signaling pathway provides a robust and multifaceted mechanism for restoring cellular homeostasis. The comprehensive data from preclinical and clinical studies underscore



its capacity to enhance mitochondrial biogenesis, improve mitochondrial respiration, and mitigate the damaging effects of oxidative stress. The experimental protocols detailed herein provide a framework for the continued investigation of **omaveloxolone** and other Nrf2-activating compounds, paving the way for further discoveries in the field of mitochondrial medicine.

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